7-Chloro-[1,2,4]triazolo[1,5-a]pyridine-2-sulfonyl chloride
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Overview
Description
7-Chloro-[1,2,4]triazolo[1,5-a]pyridine-2-sulfonyl chloride is a heterocyclic compound that contains a triazole ring fused to a pyridine ring. This compound is of significant interest in medicinal and pharmaceutical chemistry due to its potential biological activities and applications in various fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-[1,2,4]triazolo[1,5-a]pyridine-2-sulfonyl chloride can be achieved through various methods. One common approach involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method results in the formation of the target compound in good-to-excellent yields . The reaction typically involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation .
Industrial Production Methods
the scalability of the microwave-mediated synthesis suggests potential for industrial application, especially given its eco-friendly and efficient nature .
Chemical Reactions Analysis
Types of Reactions
7-Chloro-[1,2,4]triazolo[1,5-a]pyridine-2-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro group.
Condensation Reactions: The triazole and pyridine rings can undergo condensation reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include enaminonitriles, benzohydrazides, and nitriles. Microwave irradiation at elevated temperatures (e.g., 140°C) is often employed to facilitate these reactions .
Major Products Formed
The major products formed from these reactions include various substituted triazolo[1,5-a]pyridine derivatives, which can exhibit diverse biological activities .
Scientific Research Applications
7-Chloro-[1,2,4]triazolo[1,5-a]pyridine-2-sulfonyl chloride has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block for the synthesis of potential therapeutic agents, including inhibitors of enzymes such as JAK1, JAK2, and PHD-1.
Biological Studies: It exhibits antiproliferative activities against various cancer cell lines, making it a valuable compound for cancer research.
Material Sciences: The compound is utilized in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 7-Chloro-[1,2,4]triazolo[1,5-a]pyridine-2-sulfonyl chloride involves its interaction with specific molecular targets and pathways. For example, it acts as an inhibitor of enzymes such as JAK1 and JAK2, which are involved in signaling pathways related to cell proliferation and immune response . The compound’s structure allows it to bind to the active sites of these enzymes, thereby inhibiting their activity and exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 7-Chloro-[1,2,4]triazolo[1,5-a]pyridine-2-sulfonyl chloride include:
7-Chloro-[1,2,4]triazolo[1,5-a]pyridine: A related compound with similar structural features but lacking the sulfonyl chloride group.
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with a fused ring system, used in similar applications.
Uniqueness
The uniqueness of this compound lies in its sulfonyl chloride group, which imparts distinct reactivity and potential for further functionalization. This makes it a versatile building block for the synthesis of various biologically active compounds .
Properties
Molecular Formula |
C6H3Cl2N3O2S |
---|---|
Molecular Weight |
252.08 g/mol |
IUPAC Name |
7-chloro-[1,2,4]triazolo[1,5-a]pyridine-2-sulfonyl chloride |
InChI |
InChI=1S/C6H3Cl2N3O2S/c7-4-1-2-11-5(3-4)9-6(10-11)14(8,12)13/h1-3H |
InChI Key |
WRBXDCXDCFWVNZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=NC(=N2)S(=O)(=O)Cl)C=C1Cl |
Origin of Product |
United States |
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